molecular formula C18H18N2O2S B12612811 2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one CAS No. 919364-95-7

2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one

Cat. No.: B12612811
CAS No.: 919364-95-7
M. Wt: 326.4 g/mol
InChI Key: LTLCFQDQBAXULG-UHFFFAOYSA-N
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Description

2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one typically involves the reaction of aniline derivatives with thioamides under specific conditions. One common method involves the cyclization of an aniline derivative with a thioamide in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antitumor activity may be due to the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Anilino-5-phenyl-1,3-thiazol-4(5H)-one: Similar structure but lacks the methoxyphenyl group.

    2-Anilino-5-(4-chlorophenyl)-1,3-thiazol-4(5H)-one: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one is unique due to the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

919364-95-7

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-[2-(4-methoxyphenyl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N2O2S/c1-22-15-10-7-13(8-11-15)9-12-16-17(21)20-18(23-16)19-14-5-3-2-4-6-14/h2-8,10-11,16H,9,12H2,1H3,(H,19,20,21)

InChI Key

LTLCFQDQBAXULG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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